7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
Description
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with bromine and chlorine substituents at positions 7 and 2, respectively. The bromine atom at position 7 enhances electrophilic reactivity, enabling cross-coupling reactions, while the chlorine at position 2 influences steric and electronic properties, affecting binding interactions in biological systems .
Properties
IUPAC Name |
7-bromo-2-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEBUIHVRGYWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method involves cyclization of 5-bromopyridine-2,3-diamine with benzaldehyde under acidic conditions. This approach leverages the nucleophilic reactivity of the diamine’s amino groups, which sequentially condense with the aldehyde to form the imidazo[4,5-b]pyridine core.
Chemical Equation:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Under these conditions, yields of 85–90% are routinely achieved. Side products, such as mono-condensed intermediates , are minimized by controlling aldehyde stoichiometry (1:1 molar ratio).
Rapid Synthesis via Nitropyridine Intermediate
Nitro Group Reduction and Cyclization
A novel method reported by ACS Omega utilizes 2-chloro-3-nitropyridine as a starting material. The process involves:
-
Nitro Reduction : Zn/HCl-mediated reduction of the nitro group to an amine.
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Cyclization : Reaction with aldehydes (e.g., benzaldehyde) under thermal conditions.
Advantages:
Stepwise Procedure and Yields
| Step | Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Nitro Reduction | Zn (1 equiv), HCl (0.5 equiv), 80°C | 2-Chloro-3-aminopyridine | 92% |
| Cyclization | Benzaldehyde (1 equiv), 85°C, 10 h | Target Compound | 88% |
This method achieves an overall yield of 81% , with purity >95% after column chromatography.
Alternative Pathways via Halogen Exchange
Bromination of Chlorinated Precursors
An alternative route involves brominating 2-chloro-3H-imidazo[4,5-b]pyridine using N-bromosuccinimide (NBS).
Reaction Scheme:
Critical Parameters
| Factor | Optimal Value | Outcome |
|---|---|---|
| Solvent | Acetonitrile | Enhances NBS solubility |
| Temperature | 30°C | Minimizes di-bromination |
| Reaction Time | 5 hours | Completes mono-bromination |
Yields for this method range from 78–85% , with <5% di-brominated byproduct.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical Cyclization | 85–90 | High | Moderate |
| Nitropyridine Route | 81 | Medium | High |
| Halogen Exchange | 78–85 | Low | Low |
The classical method remains preferred for industrial-scale synthesis due to its robustness, whereas the nitropyridine route offers advantages in research settings requiring functional group flexibility.
Optimization Strategies
Chemical Reactions Analysis
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Alkylation and Acylation: The nitrogen atoms in the imidazole ring can participate in alkylation and acylation reactions, leading to the formation of N-alkyl or N-acyl derivatives.
Common reagents used in these reactions include alkyl halides, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Kinase Inhibition:
The compound has been investigated for its potential as a kinase inhibitor, particularly against Aurora kinases, which are crucial in cell division and have been implicated in various cancers. For instance, derivatives of imidazo[4,5-b]pyridine have shown promising inhibition profiles against Aurora-A and Aurora-B kinases with IC50 values in the low micromolar range. A notable study reported that a derivative inhibited the autophosphorylation of Aurora-A at an IC50 of 0.087 μM, indicating its potential as a targeted cancer therapy .
Case Study:
A specific derivative, 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, demonstrated not only potent inhibition of Aurora kinases but also significant growth inhibition of human colon carcinoma cells (GI50 = 0.15 μM) . This highlights the compound's potential utility in developing new cancer therapeutics.
Antimicrobial Activity
Broad-Spectrum Activity:
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives against various bacterial strains such as Escherichia coli and Bacillus cereus. These compounds exhibited varying degrees of antibacterial activity, suggesting their potential as new antimicrobial agents .
Fungal Inhibition:
In addition to bacterial activity, some derivatives have shown fungicidal effects against pathogens like Puccinia polysora and Rhizoctonia solani. The reported activity ranged from 30% to 85% at concentrations of 500 mg/mL . This suggests that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antifungal efficacy.
Other Therapeutic Applications
Antiviral Activity:
Research has indicated that certain imidazo[4,5-b]pyridine derivatives can inhibit hepatitis B virus (HBV) replication. A study found that a specific derivative reduced HBV cccDNA levels significantly, suggesting a mechanism that could complement existing antiviral therapies . This positions the compound as a candidate for further development in antiviral drug discovery.
Antioxidant Properties:
The compound also exhibits antioxidant activity. Studies have demonstrated that certain derivatives can scavenge free radicals effectively, providing insights into their potential use in treating oxidative stress-related conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target. In antimicrobial studies, the compound disrupts the cellular processes of pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
Substitution Patterns and Physical Properties
The position and nature of substituents critically influence physical and chemical properties. Key analogues include:
Notes:
- The 6-bromo isomer (e.g., compound 5) exhibits higher melting points (~160°C) compared to derivatives with alkyne or ester groups (~120–140°C), likely due to improved crystal packing from aromatic substituents .
- The alkyne-functionalized compound (1) is notable for its synthetic versatility, enabling further derivatization via Huisgen cycloaddition .
Reactivity and Functionalization
- Regioselective Arylation : 6-Bromo-imidazo[4,5-b]pyridine derivatives undergo 2,6-bis-arylation under Pd catalysis, whereas 7-chloro analogues (e.g., 8a) show accelerated C2-arylation with PivOH additives . This suggests that the 7-bromo-2-chloro derivative may exhibit unique reactivity profiles due to the combined electronic effects of Br and Cl.
- Halogen Exchange : Bromine at position 7 can participate in Suzuki-Miyaura couplings, while chlorine at position 2 may resist displacement under mild conditions, enabling sequential functionalization .
Structural and Computational Insights
- Tautomerism : The imidazo[4,5-b]pyridine core exists in tautomeric forms, influencing electronic density distribution. DFT studies on compound 5 revealed higher electron density at N3 compared to N4, guiding alkylation site selectivity .
- Crystallography : XRD data for compound 2 (6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) confirmed planar geometry, with intermolecular π-π stacking stabilizing the crystal lattice .
Biological Activity
7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, detailing its antiproliferative effects, antibacterial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of bromine and chlorine substituents on the imidazo-pyridine scaffold. This structural configuration is significant as it influences the compound's biological activity.
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines.
In Vitro Studies
In a study evaluating various imidazo[4,5-b]pyridine derivatives, this compound demonstrated significant activity against several human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SW620 (Colon Carcinoma) | 0.4 |
| HeLa (Cervical Carcinoma) | 0.7 |
| HCT116 (Colorectal Carcinoma) | 0.15 |
These values indicate that the compound effectively inhibits cell proliferation at sub-micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key kinases involved in cell cycle regulation. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit Aurora kinases, which are crucial for mitosis . The compound's ability to inhibit these kinases correlates with its cytotoxic effects on cancer cells.
Antibacterial Activity
While the primary focus has been on its anticancer properties, there is also evidence regarding the antibacterial activity of this compound. In vitro testing revealed that this compound lacks significant antibacterial effects against most tested bacterial strains. However, it exhibited moderate activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μM .
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[4,5-b]pyridine derivatives:
- Aurora Kinase Inhibition : A derivative similar to this compound showed IC50 values of 0.087 μM for Aurora-A kinase inhibition in HeLa cells . This highlights the potential for developing selective inhibitors targeting specific kinases.
- Cytotoxicity Profiles : Compounds within this class have been tested across various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer), demonstrating varying degrees of cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine?
The compound is typically synthesized via condensation reactions involving halogenated pyridine precursors. For example, 5-bromopyridine-2,3-diamine can react with chloro-substituted aldehydes or ketones under phase-transfer catalysis (solid-liquid) to form the imidazo[4,5-b]pyridine core. Solvents like DMF and catalysts such as p-toluenesulfonic acid are often used . Challenges include controlling regioselectivity during ring closure and minimizing side reactions.
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- 1H/13C NMR : Critical for confirming substitution patterns and aromatic proton environments. For example, the bromo and chloro substituents induce distinct deshielding effects on adjacent protons .
- X-ray diffraction : Resolves crystal packing and molecular geometry. Studies on analogous imidazo[4,5-b]pyridines reveal planar fused-ring systems with dihedral angles between substituents (e.g., 41.84° between phenyl and core in derivatives), influencing π-π stacking interactions .
Advanced Research Questions
Q. How can researchers address the low reactivity of the 2-chloro substituent in nucleophilic substitution reactions?
The chloro group’s stability is attributed to electron-withdrawing effects from the fused imidazo-pyridine system, which reduce its electrophilicity. To enhance reactivity:
- Use microwave-assisted synthesis to increase reaction kinetics.
- Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as demonstrated in analogous bromo-substituted derivatives .
- Modify reaction solvents (e.g., switch from DMF to DMAc) to stabilize intermediates .
Q. What strategies can optimize yields in alkylation or arylation reactions targeting the 3H-imidazo nitrogen?
- Phase-transfer catalysis : Improves solubility of reactants in biphasic systems (e.g., DMF/water) .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups) to direct alkylation to the desired nitrogen .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions, as seen in methylation studies with methyl iodide .
Q. How can π-π interactions between this compound and biological targets be analyzed experimentally and computationally?
- X-ray crystallography : Resolves binding modes in protein-ligand complexes. For example, slipped π-π stacking (interplanar distance ~3.58 Å) was observed in imidazo[4,5-b]pyridine derivatives .
- Molecular docking : Predicts binding affinities using software like AutoDock. Focus on aromatic residues (e.g., Phe, Tyr) in target enzymes .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for drug-target interactions .
Data Contradiction Analysis
Q. How should conflicting reports on antimicrobial activity be resolved?
Discrepancies in MIC values (e.g., 3.67–29.41 µmol/mL against E. coli) may arise from:
- Strain-specific resistance : Test across multiple bacterial strains under standardized conditions .
- Solubility limitations : Use co-solvents (e.g., DMSO) to ensure compound bioavailability .
- Assay variability : Validate results with positive controls (e.g., ciprofloxacin) and replicate experiments .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Substitution Reactions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe, PrOH, reflux | 45–60 | |
| Alkylation | Methyl iodide, K2CO3, DMF, RT | 70–85 | |
| Cycloaddition | Benzyl azide, EtOH, reflux, 72 h | 60–75 |
Q. Table 2: Comparative Biological Activity of Analogues
| Compound | MIC (µmol/mL) | IC50 (Cancer Cells) | Key Targets |
|---|---|---|---|
| 7-Bromo-2-phenyl derivative | 3.67–29.41 | 2.5 µM (Breast cancer) | Topoisomerase II, DNA |
| 6-Bromo-3-methyl derivative | 12.8–45.2 | 5.8 µM (Leukemia) | Aurora kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
